molecular formula C8H7ClF2O B2995966 (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol CAS No. 330156-49-5

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol

Cat. No.: B2995966
CAS No.: 330156-49-5
M. Wt: 192.59
InChI Key: LUDHEANGPFVUIE-MRVPVSSYSA-N
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Description

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol is a chiral compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential for various chemical reactions.

Scientific Research Applications

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and stereoselective synthesis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring chiral intermediates.

    Industry: The compound is employed in the production of fine chemicals and agrochemicals

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method involves the use of ketoreductases (KREDs) which catalyze the reduction of the ketone precursor with high stereoselectivity . The reaction conditions often include the use of solvents like toluene and reducing agents such as oxazaborolidine, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These processes leverage the high chemo-, regio-, and enantio-selectivity of KREDs, making them suitable for large-scale production . The biocatalytic approach is also environmentally friendly, reducing the need for hazardous chemicals and complex post-treatment processes.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its chiral nature and the specific positioning of the chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other fine chemicals .

Properties

IUPAC Name

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDHEANGPFVUIE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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